molecular formula C11H12N2O2S2 B2671047 N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide CAS No. 1325303-65-8

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide

Cat. No.: B2671047
CAS No.: 1325303-65-8
M. Wt: 268.35
InChI Key: FASFLJIYFPSBHR-UHFFFAOYSA-N
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Description

N-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide (CAS 1325303-65-8) is a bicyclic sulfone-containing heterocyclic compound featuring a fused thieno-thiazole scaffold with a phenylamine substituent at the 2-position. Its structure combines a partially hydrogenated thiophene ring fused to a thiazole ring, with two sulfonyl groups at the 5,5-positions. It is commercially available at 95% purity, as noted in AK Scientific’s product listings .

Properties

IUPAC Name

5,5-dioxo-N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)16-11(13-9)12-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASFLJIYFPSBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thioamide and haloamine precursors under controlled conditions. The reaction conditions often include:

    Solvents: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol.

    Catalysts: Catalysts such as triethylamine (TEA) or pyridine may be used to facilitate the cyclization process.

    Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 80°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve:

    Continuous Flow Reactors: To enhance reaction rates and control over reaction conditions.

    Automated Synthesis Systems: To ensure reproducibility and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can modify the thiazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can yield amines or alcohols.

    Substitution: Can introduce various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other sulfone-containing heterocycles. A key analogue is 4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide (CAS 143654-19-7), which lacks the phenylamine substituent and has a simpler dihydrothieno-thiazole backbone . This difference in substitution impacts electronic properties and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Features Purity
N-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide 1325303-65-8 C₁₁H₁₂N₂O₂S₂ Phenylamine substituent; fused bicyclic core 95%
4,6-Dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide 143654-19-7 C₅H₅NO₂S₂ Unsubstituted dihydrothieno-thiazole core 100%

Biological Activity

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

It features a thieno-thiazole core which is significant in various biological activities. The presence of the phenyl group contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, related compounds have shown good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 93.7 to 46.9 μg/mL against various bacterial strains . The incorporation of electron-withdrawing groups on the phenyl ring enhances this activity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Activity Type
Compound A46.9Antibacterial
Compound B7.8Antifungal
N-phenyl derivativeTBDTBD

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.61 µg/mL in cancer assays .

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of thiazole derivatives on HT-29 colorectal cancer cells, compounds were tested using the MTT assay. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity:

  • Compound X : IC50 = 1.98 ± 1.22 µg/mL
  • Compound Y : IC50 = >1000 µg/mL (inactive)

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and phenyl rings can drastically alter biological activity. For instance:

  • Electron-donating groups on the phenyl ring enhance anticancer activity.
  • The presence of halogen substituents has been correlated with increased antimicrobial potency.

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